molecular formula C11H14NO5P B060747 CPPG CAS No. 183364-82-1

CPPG

Cat. No.: B060747
CAS No.: 183364-82-1
M. Wt: 271.21 g/mol
InChI Key: IGODGTDUQSMDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CPPG, with the chemical name (RS)-α-Cyclopropyl-4-phosphonophenylglycine, is a potent and selective antagonist for metabotropic glutamate (mGlu) receptors. It demonstrates high affinity for group II and III mGlu receptors, with approximately 20-fold selectivity for group III over group II receptors (IC₅₀ values of 2.2 and 46.2 nM, respectively). Its robust activity makes it a fundamental pharmacological tool for dissecting glutamatergic signaling pathways in the central nervous system. Mechanism of Action: As a competitive antagonist, this compound binds to the glutamate recognition site on group II (mGlu2/3) and group III (mGlu4/6/7/8) metabotropic glutamate receptors. This binding effectively blocks the action of endogenous glutamate and other agonists, thereby inhibiting receptor activation and the subsequent downstream signaling cascades. This mechanism allows researchers to selectively silence these receptor subtypes to study their function. Research Applications: this compound is widely used in neuroscience research to investigate the role of mGlu receptors in synaptic transmission, neural plasticity, and disease models. Key research areas include: • Synaptic Physiology: Studying presynaptic inhibition and the modulation of neurotransmitter release at various synapses. • Cellular Neuropharmacology: Pharmacologically isolating GABA-A receptor-mediated currents by blocking contaminating glutamatergic activity in recorded neural responses. • Systems Neuroscience: Exploring the role of group III mGlu receptors in regulating network activity in brain regions such as the cerebellum, hippocampus, and retina. • Therapeutic Research: Investigating the potential of mGlu receptors as targets for neurological and psychiatric disorders, including Parkinson's disease and anxiety. Product Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODGTDUQSMDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183364-82-1
Record name 183364-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of CPT-COOH Intermediate

The preparation of this compound begins with the synthesis of the camptothecin (CPT) derivative CPT-COOH, a precursor enabling conjugation to peptide motifs. In a typical procedure:

  • Reagents : (S)-(+)-Camptothecin (70 mg, 0.2 mmol), succinic anhydride (60 mg, 0.6 mmol), and 1,8-diazabicycloundec-7-ene (DBU, 1 mL, 0.6 mmol) in dichloromethane (DCM, 6 mL).

  • Procedure : DBU is added dropwise to the CPT and succinic anhydride mixture at 0°C, followed by stirring at room temperature until reaction completion (monitored via thin-layer chromatography). The crude product is recrystallized in methanol to yield CPT-COOH as a pale yellow crystalline solid.

Preparation of Boc-Phe-Phe-Glucose

The diphenylalanine (FF) peptide-glucose conjugate is synthesized via solid-phase peptide synthesis:

  • Reagents : Boc-Diphenylalanine (82.4 mg, 0.2 mmol), HATU (80.0 mg, 0.2 mmol), glucosamine hydrochloride (64.7 mg, 0.3 mmol), and diisopropylethylamine (DIPEA, 44 μL, 0.24 mmol) in DCM.

  • Procedure : Boc-Diphenylalanine and HATU are dissolved in DCM, activated with DIPEA, and reacted with glucosamine hydrochloride. The mixture is stirred overnight, washed with brine, and centrifuged to isolate Boc-Phe-Phe-Glucose as a white solid.

Deprotection of Boc Group

The Boc-protected intermediate undergoes deprotection to generate the free amine:

  • Reagents : Boc-Phe-Phe-Glucose (28.7 mg, 0.05 mmol) in trifluoroacetic acid (TFA, 2 mL).

  • Procedure : TFA is added to the Boc-Phe-Phe-Glucose solution at 0°C, stirred for 1 hour, and evaporated. Cold diethyl ether precipitates Phe-Phe-Glucose trifluoroacetate, which is filtered and dried.

Conjugation of CPT-COOH to Phe-Phe-Glucose

The final conjugation step links CPT-COOH to the deprotected peptide-glucose moiety:

  • Reagents : CPT-COOH (22.4 mg, 0.05 mmol), N-hydroxysuccinimide (NHS, 6.9 mg, 0.06 mmol), N,N′-diisopropylcarbodiimide (DIC, 7.6 mg, 0.06 mmol), and 4-dimethylaminopyridine (DMAP, 7.3 mg, 0.06 mmol) in dimethyl sulfoxide (DMSO).

  • Procedure : CPT-COOH is activated with NHS/DIC/DMAP, followed by addition of Phe-Phe-Glucose trifluoroacetate. The reaction is stirred for 2 hours, purified via centrifugation, and dried to yield this compound as a pale yellow solid.

Self-Assembly of this compound into Nanoparticles

This compound’s amphiphilic nature enables its self-assembly into nanoparticles when combined with hydrophobic AIEgens (e.g., TTF):

  • Procedure : this compound (1 mg) and TTF (1 mg) are dissolved in tetrahydrofuran (THF), then injected into water under sonication. THF is removed via pipetting, triggering self-assembly into stable, water-dispersible AIE dots with a hydrophobic core and hydrophilic glucosamine shell.

Characterization and Analytical Validation

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the presence of cyclopropyl, phosphonophenyl, and diphenylalanine motifs.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS data validate the molecular weight (271.21 g/mol) and purity (>98%).

Physicochemical Properties

PropertyValueMethod/Source
Solubility1 M NaOH: solubleGlpBio
Storage Stability-20°C for 1 monthGlpBio
Purity>98.00%HPLC

Chemical Reactions Analysis

Types of Reactions

CPPG undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives of this compound .

Mechanism of Action

CPPG exerts its effects by antagonizing group II and group III metabotropic glutamate receptors. These receptors are coupled to G proteins that inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, resulting in increased cAMP levels. This modulation of cAMP levels affects various cellular processes, including synaptic plasticity and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds/Methods

cPPG vs. Remote Photoplethysmography (rPPG)

rPPG measures blood volume changes using cameras or non-contact sensors, making it suitable for telemedicine and fitness tracking. Key differences include:

Parameter This compound rPPG
Signal Source Direct skin contact Reflected light from skin surface
SNR High (25 ± 2.38 dB) Lower (motion/light artifacts)
Morphology Fidelity Pearson’s r = 0.95 vs. reference Pearson’s r = 0.6–0.8
Clinical Validation Robust (HR error < 3% ) Limited (HR error up to 14% )

Studies show rPPG signals can approximate this compound after normalization and filtering, but dynamic time warping (DTW) and root-mean-square error (RMSE) metrics reveal significant waveform deviations during motion or low-light conditions . For example, DTW distances between rPPG and this compound exceed 15 ms in uncontrolled environments .

This compound vs. Imaging Photoplethysmography (iPPG)

iPPG uses video cameras to extract hemodynamic signals, often employing machine learning to enhance accuracy. Unlike this compound, iPPG struggles with:

  • Spatial Resolution: iPPG requires region-of-interest (ROI) tracking, which introduces noise during movement .
  • Signal Consistency : this compound’s direct contact ensures stable waveforms, while iPPG signals vary with camera focus and ambient light .

A 2021 study comparing iPPG and this compound for arterial stiffness assessment found this compound-derived pulse wave velocity (PWV) had a 95% correlation with clinical reference methods, whereas iPPG achieved only 78% .

This compound vs. Electrocardiography (ECG)

While ECG measures electrical cardiac activity, this compound captures mechanical blood flow. Key distinctions:

  • Morphology: this compound waveforms include dicrotic notches absent in ECG .
  • Clinical Utility : ECG excels in arrhythmia detection, but this compound is superior for SpO₂ and peripheral perfusion monitoring .
  • Frequency Alignment : this compound’s dominant cardiac frequency aligns more closely with rPPG (3% error) than ECG (13% error) due to shared hemodynamic origins .

Research Findings and Challenges

Signal Restoration and Machine Learning

This compound signals are often used as ground truth for training rPPG restoration models. For instance:

  • Deep Learning: A three-layer neural network reduced RMSE between rPPG and this compound from 0.12 to 0.07 after noise correction .
  • Hybrid Models : Multi-input SVR improved cosine similarity from 0.65 to 0.89 in motion-corrupted rPPG signals .

Clinical Limitations

Despite its reliability, this compound faces challenges:

  • Peripheral Vascular Diseases : Signal degradation in patients with poor circulation .
  • Lack of Standardization : Only 2/31 studies validated this compound for SpO₂ in clinical trials .

Data Tables

Table 1 : Performance Metrics for rPPG vs. This compound Across Activities

Activity DTW (ms) Pearson’s r RMSE
Resting 8.2 0.85 0.09
Walking 15.6 0.68 0.14
Talking 12.3 0.72 0.12

Table 2 : mGlu Receptor Antagonist Activity of this compound (Chemical Context)

Receptor IC₅₀ (nM) Selectivity vs. Group II
Group III 2.2 20-fold
Group II 46.2

Biological Activity

CPPG, or (RS)-α-Cyclopropyl-4-phosphonophenylglycine, is a synthetic compound recognized primarily for its role as a potent antagonist of metabotropic glutamate receptors (mGluRs), specifically targeting group III mGlu receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its high purity (>98%) and its selective antagonistic properties towards mGlu receptors. It exhibits a 20-fold selectivity for group III over group II mGlu receptors, with reported IC50 values of 2.2 nM and 46.2 nM , respectively . The compound shows significantly lower potency at group I mGlu receptors, making it a valuable tool in neuropharmacological research.

Table 1: this compound Selectivity Profile

Receptor TypeIC50 (nM)Selectivity
Group III2.2High
Group II46.2Moderate
Group IK_B = 0.65 ± 0.07Low

Biological Activity

This compound's antagonistic effects on mGlu receptors have significant implications for various physiological processes, particularly in the central nervous system (CNS). The modulation of synaptic transmission through these receptors has been linked to several neurological conditions, including schizophrenia, anxiety disorders, and neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted by Broadstock et al. (2012) explored the antiparkinsonian potential of targeting group III mGlu receptors in the rodent substantia nigra pars reticulata. The administration of this compound resulted in a notable reduction in neuronal excitability and provided neuroprotection against toxic insults . This underscores the potential therapeutic applications of this compound in treating movement disorders.

Research Findings

Research has demonstrated that this compound can effectively block mGluR6 glutamate receptors, which are crucial for visual processing in the retina. Hellmer et al. (2018) highlighted that this compound application led to altered synaptic gain between rods and rod bipolar cells, suggesting its role in modulating visual signal processing .

Table 2: Summary of Key Research Findings

Study ReferenceFindings
Broadstock et al. (2012)Neuroprotective effects in Parkinson's model
Hellmer et al. (2018)Modulation of visual processing in retinas
Tassin et al. (2016)Impact on thalamocortical network dynamics

Implications for Future Research

The biological activity of this compound opens avenues for further investigation into its potential as a therapeutic agent in various neurological disorders. Its selective action on mGlu receptors suggests that it could be beneficial in developing targeted therapies with fewer side effects compared to broader-spectrum drugs.

Q & A

How to formulate a research question for CPG development using structured frameworks?

  • Methodological Answer : Use the PICO (Population, Intervention, Comparison, Outcome) framework to define scope and the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility. For example: "In elderly patients with diabetes (Population), how does telemedicine (Intervention) compare to in-person care (Comparison) in reducing hospital readmission rates (Outcome)?" Avoid vague questions by specifying variables and outcomes. Common pitfalls include overly broad questions or neglecting ethical considerations .

Q. What methodologies are critical for systematic reviews in CPG development?

  • Methodological Answer :

Scoping Phase : Define coexisting conditions and interactions using epidemiological data and expert input to guide literature searches .

Literature Search : Use databases like PubMed, Cochrane Library, and TRIP Database, with keywords tailored to CPG themes. Include grey literature for unpublished studies.

Q. Tables :

Key Methodological Tools Application in CPG Research
PICO FrameworkDefining research scope and outcomes
GRADE SystemAppraising evidence quality
AGREE II ToolEvaluating CPG development rigor
Delphi MethodAchieving expert consensus
Common Data Challenges Solutions
Conflicting trial resultsPrioritize RCTs and meta-analyses
Small sample sizesUse power analysis for future studies
Publication biasInclude grey literature and preprints

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CPPG
Reactant of Route 2
CPPG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.